![molecular formula C21H17N3O3S B2507961 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-53-9](/img/structure/B2507961.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit potential therapeutic effects for alzheimer’s disease .
Mode of Action
It’s known that similar compounds have been synthesized as possible agents for treating alzheimer’s disease . These compounds are believed to inhibit cholinesterase enzymes, which are good agents for treating Alzheimer’s disease .
Result of Action
Similar compounds have shown moderate inhibitory potential against ache enzyme .
Action Environment
It’s worth noting that the synthesis of similar compounds was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce different alkyl or aryl groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like Alzheimer’s.
Industrial Applications: Its unique chemical structure makes it a candidate for use in various industrial processes, including the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthesis of the target compound.
N-(1,3-benzodioxol-5-yl)-2-(1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide: A structurally similar compound with potential therapeutic applications.
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide apart is its dual functional groups, which allow it to interact with multiple biological targets. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(22-15-6-7-18-19(10-15)27-9-8-26-18)11-16-13-28-21-23-17(12-24(16)21)14-4-2-1-3-5-14/h1-7,10,12-13H,8-9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPTCFPQIXWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
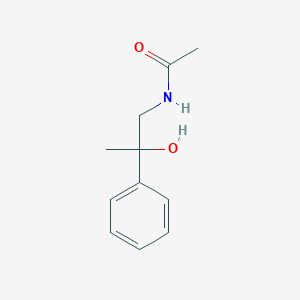
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2507880.png)
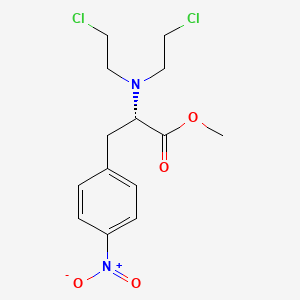
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2507884.png)
![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)
![2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2507887.png)
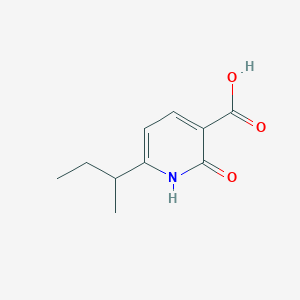
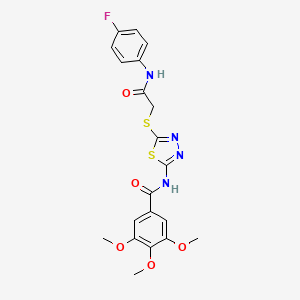
![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)
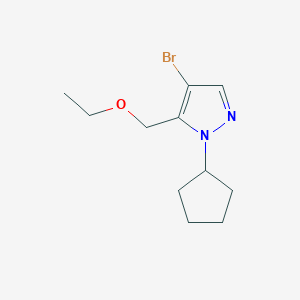
![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2507900.png)
